molecular formula C24H32N4O4S B611673 VH032

VH032

货号: B611673
分子量: 472.6 g/mol
InChI 键: GFVIEZBZIUKYOG-SVFBPWRDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

VH032 的合成涉及多个步骤,从市售材料开始。 关键步骤之一是 4-甲基噻唑的 C–H 芳基化反应,可以使用醋酸钯或 Pd-PEPPSI-IPr 作为催化剂 。 合成路线通常包括以下步骤:

This compound 的工业生产方法没有得到广泛的记录,但实验室合成可以放大到生产多克级数量,总产率约为 56% .

科学研究应用

Proteolysis Targeting Chimeras (PROTACs)

One of the most promising applications of VH032 is its incorporation into PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. PROTACs utilize ligands like this compound to recruit E3 ligases such as VHL, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. Research has demonstrated the effectiveness of this compound in developing PROTACs targeting various proteins, including kinases and transcription factors .

Table 1: Summary of PROTAC Applications Involving this compound

Target Protein Application Outcome
Bromodomain proteinsCancer therapyEffective degradation observed
Estrogen Receptor αHormonal therapiesSuccessful development of degraders
Other kinasesTargeted protein degradationEnhanced specificity and efficacy

High-Throughput Screening

This compound has been utilized in high-throughput screening assays to identify novel VHL ligands. The development of a BODIPY FL this compound probe has enabled sensitive detection of VHL interactions through time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This probe exhibits high affinity for VHL and is resistant to assay interference, making it suitable for large-scale ligand identification .

Case Study 1: This compound in Cancer Research

A study investigated the role of this compound in enhancing the therapeutic efficacy of cancer treatments by stabilizing HIF-α. The results indicated that this compound could improve tumor oxygenation and reduce tumor growth in preclinical models, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Development of Novel PROTACs

Researchers developed bispecific estrogen receptor α degraders incorporating this compound as a ligand. These degraders showed significant activity against estrogen receptor-positive cancers, highlighting the versatility of this compound in targeted therapy development .

生物活性

VH032 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, playing a significant role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its potential therapeutic applications, particularly in conditions like anemia and mitochondrial diseases, by mimicking the cellular response to hypoxia. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular proteomes, and implications for drug development.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α subunits. Normally, VHL facilitates the ubiquitination and degradation of HIF-α under normoxic conditions. By blocking this interaction, this compound stabilizes HIF-α, leading to an increase in HIF target gene expression associated with the hypoxic response.

Key Findings on this compound's Mechanism:

  • Induction of Hypoxic Response : this compound activates the transcriptional response to hypoxia similar to that induced by actual low oxygen levels (1% O2) or by prolyl hydroxylase domain (PHD) inhibitors like IOX2 .
  • Proteomic Changes : Quantitative mass spectrometry analysis revealed that this compound treatment leads to distinct changes in the cellular proteome. Notably, it increases VHL protein levels without altering mRNA levels, indicating a stabilization effect on specific VHL isoforms .

Case Studies and Experimental Data

  • Proteomic Analysis :
    • A study utilized tandem mass tag (TMT) labeling to analyze proteomic changes in cells treated with this compound compared to hypoxia and IOX2 treatment. The findings demonstrated that this compound selectively activated the HIF response with a lower correlation to hypoxia than IOX2 .
    • Specifically, this compound increased VHL protein abundance significantly (1.59-fold increase) relative to controls after 24 hours of treatment, while hypoxia led to a decrease in VHL levels .
  • Binding Affinity :
    • The development of BODIPY FL this compound as a fluorescent probe has allowed for high-throughput screening of VHL ligands. This probe exhibited high binding affinity for VHL in TR-FRET assays, making it suitable for characterizing various VHL ligands .

Table: Summary of Biological Activities of this compound

Activity Observation Reference
Induction of HIF-αActivates transcriptional response similar to hypoxia
Proteomic ChangesIncreases VHL protein levels without mRNA alteration
Binding AffinityHigh affinity in TR-FRET assays
Stability in ProteasomeStabilizes specific VHL isoforms

Applications in Drug Development

This compound serves as a critical component in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound's ability to act as a ligand for VHL makes it an attractive candidate for creating new therapeutic agents targeting various diseases.

Synthesis and Functionalization

Recent advancements have led to the synthesis of functionalized derivatives of this compound, enhancing its utility in PROTAC research. For instance, modifications such as amine alkyl linkers have been explored to optimize its effectiveness in degrading target proteins like BRD4 in cancer cells .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIEZBZIUKYOG-SVFBPWRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VH032
Reactant of Route 2
Reactant of Route 2
VH032
Reactant of Route 3
Reactant of Route 3
VH032
Reactant of Route 4
Reactant of Route 4
VH032
Reactant of Route 5
Reactant of Route 5
VH032
Reactant of Route 6
Reactant of Route 6
VH032

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。